molecular formula C25H21N3O4S B11424515 N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11424515
M. Wt: 459.5 g/mol
InChI Key: SSTGORJBAICJOK-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of benzothieno[3,2-d]pyrimidines. Its structure combines a benzothiophene ring, a pyrimidine ring, and a furan moiety. The compound exhibits interesting pharmacological properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • Compound X can be synthesized via a condensation reaction between 2,4-dimethylaniline and 2-furylacetic acid. The reaction typically occurs in the presence of a dehydrating agent (such as thionyl chloride) to form the amide bond.
    • The reaction scheme is as follows:

      2,4-dimethylaniline+2-furylacetic acidCompound X\text{2,4-dimethylaniline} + \text{2-furylacetic acid} \rightarrow \text{Compound X} 2,4-dimethylaniline+2-furylacetic acid→Compound X

  • Industrial Production

    • Industrial-scale production of Compound X involves optimizing the reaction conditions, scaling up the synthesis, and ensuring high yields.
    • Solvent choice, temperature, and catalysts play crucial roles in achieving efficient production.

Chemical Reactions Analysis

Compound X undergoes several chemical reactions:

    Oxidation: It can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: Reduction of the furan ring leads to a dihydro compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemical Biology: Used as a probe to study specific biological pathways.

    Materials Science: Its electronic properties make it interesting for organic electronics and photovoltaic devices.

Mechanism of Action

The exact mechanism of action remains an active area of research. preliminary studies suggest that Compound X interacts with specific protein targets involved in cell proliferation and apoptosis pathways. Further investigations are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its fused benzothieno[3,2-d]pyrimidine and furan moieties. Similar compounds include benzothieno[3,2-d]pyrimidines without the furan group, but their biological activities differ significantly.

Remember that Compound X’s potential lies in its unique structure, making it an exciting candidate for further exploration in drug discovery and materials science.

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O4S/c1-15-9-10-19(16(2)12-15)26-21(29)14-27-22-18-7-3-4-8-20(18)33-23(22)24(30)28(25(27)31)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

SSTGORJBAICJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)C

Origin of Product

United States

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